molecular formula C23H27N5O2 B2356174 8-cyclohexyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887468-10-2

8-cyclohexyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2356174
CAS No.: 887468-10-2
M. Wt: 405.502
InChI Key: LZDKJPNOZFTRAV-UHFFFAOYSA-N
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Description

8-Cyclohexyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the class of imidazo[2,1-f]purines. This compound is characterized by its unique structure, which includes a cyclohexyl group, two methyl groups, a phenethyl group, and an imidazo[2,1-f]purine core. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

The synthesis of 8-cyclohexyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include alkyl halides, cyclohexyl bromide, and phenethyl bromide, under conditions such as reflux in the presence of a base like potassium carbonate .

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. laboratory-scale synthesis can be scaled up with appropriate modifications to reaction conditions and purification techniques.

Chemical Reactions Analysis

8-Cyclohexyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include substituted imidazo[2,1-f]purines with modified functional groups.

Scientific Research Applications

8-Cyclohexyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-cyclohexyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities .

Comparison with Similar Compounds

Similar compounds to 8-cyclohexyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione include other imidazo[2,1-f]purines with different substituents. These compounds share a similar core structure but differ in the functional groups attached to the imidazo[2,1-f]purine ring. Examples include:

The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

6-cyclohexyl-4,7-dimethyl-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O2/c1-16-15-27-19-20(24-22(27)28(16)18-11-7-4-8-12-18)25(2)23(30)26(21(19)29)14-13-17-9-5-3-6-10-17/h3,5-6,9-10,15,18H,4,7-8,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDKJPNOZFTRAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4CCCCC4)N(C(=O)N(C3=O)CCC5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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